molecular formula C9H5ClFN B079485 1-Chloro-7-fluoroisoquinoline CAS No. 630422-89-8

1-Chloro-7-fluoroisoquinoline

Cat. No. B079485
M. Wt: 181.59 g/mol
InChI Key: WZJWWTFRSPUCDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated isoquinolines, such as 1-Chloro-7-fluoroisoquinoline, often involves cascade approaches that include steps like a silver-catalyzed intramolecular aminofluorination of alkyne to efficiently generate these compounds. For instance, one method involves the use of aluminium metal as a catalyst under microwave-assistance for the synthesis of related quinoline derivatives, indicating potential pathways for the synthesis of 1-Chloro-7-fluoroisoquinoline as well (Liu et al., 2013).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives, including 1-Chloro-7-fluoroisoquinoline, is characterized by their isoquinoline skeleton. Detailed studies on similar compounds have revealed the crystal and molecular structures, providing insights into bond lengths and the arrangement of fluorine and chlorine substituents, which influence their chemical behavior and reactivity (Ammon & Wheeler, 1974).

Chemical Reactions and Properties

Chemical reactions involving 1-Chloro-7-fluoroisoquinoline can vary widely, depending on the functional groups present and the reaction conditions. For example, the presence of a fluorine atom can facilitate nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of fluorine, enhancing the reactivity of the compound (Araki et al., 1968).

Physical Properties Analysis

The physical properties of 1-Chloro-7-fluoroisoquinoline, such as melting point and solubility, are crucial for its handling and application in chemical syntheses. These properties are often determined by the structure of the molecule, with the halogen atoms influencing its polarity, boiling point, and solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of 1-Chloro-7-fluoroisoquinoline include its reactivity towards nucleophiles, electrophiles, and its participation in coupling reactions. The chloro and fluoro groups make it a versatile compound for further functionalization. For instance, the fluorine atom can be replaced with nucleophiles in neutral or alkaline media, expanding the range of possible derivatives and applications (Krapcho & Ellis, 1998).

Scientific Research Applications

  • Antibacterial Properties : Some derivatives of fluoroquinolones, including compounds related to 1-Chloro-7-fluoroisoquinoline, have been found to exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This includes compounds like 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which demonstrated significant potency against clinical isolates, surpassing even established antibiotics like trovafloxacin (Y. Kuramoto et al., 2003).

  • Cytotoxic Anticancer Agents : Isoquinoline derivatives, including fluoroquinolones, have shown potential as cytotoxic anticancer agents. They have been tested against various cancer cell lines, indicating their promise in cancer chemotherapy. For instance, certain 4-aminoquinoline derivatives synthesized from 4-chloro-7-substituted-quinolines demonstrated effective cytotoxic effects on human breast tumor cell lines (Haiwen Zhang et al., 2007).

  • Antidepressant-like Effects : Studies on derivatives like 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) suggest their role in modulating serotonergic and dopaminergic systems, thereby exhibiting antidepressant-like effects in mice. This highlights the potential of fluoroisoquinoline derivatives in treating depression (A. Pesarico et al., 2014).

  • Synthesis and Reactivity Studies : Research into the synthesis and reactivity of chloro-fluoro-quinolone carboxylic acids and their interactions with other compounds, like piperazine, have provided insights into the chemical properties and potential applications of these compounds in medicinal chemistry (U. R. Kalkote et al., 1996).

  • Antimycobacterial Activities : Novel fluoroquinolone derivatives, including those related to 1-Chloro-7-fluoroisoquinoline, have been synthesized and tested for antimycobacterial properties, showing effectiveness against various strains of Mycobacterium tuberculosis (P. Senthilkumar et al., 2009).

Safety And Hazards

1-Chloro-7-fluoroisoquinoline is classified as a GHS07 substance, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

properties

IUPAC Name

1-chloro-7-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJWWTFRSPUCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623859
Record name 1-Chloro-7-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-7-fluoroisoquinoline

CAS RN

630422-89-8
Record name 1-Chloro-7-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-7-fluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Elsocht, P Giron, L Maes, W Versées… - International Journal of …, 2021 - mdpi.com
… Next, 1-chloro-7-fluoroisoquinoline 23 was synthesized using phosphorus oxychloride, which was subsequently converted to the Spautin-1 analogue 24 via a nucleophilic aromatic …
Number of citations: 5 www.mdpi.com
G Magarò, F Prati, B Garofalo, G Corso… - Journal of Medicinal …, 2019 - ACS Publications
… Amide XIa, prepared by the reaction of 1-chloro-7-fluoroisoquinoline with 3-(piperazin-1-yl)propenamide, was coupled by Buchwald cross-coupling with coumarin VIa in the presence of …
Number of citations: 12 pubs.acs.org

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